molecular formula C18H17N3O5S3 B3013903 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 887203-35-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No. B3013903
M. Wt: 451.53
InChI Key: VDPGYMWMHACMMY-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S3 and its molecular weight is 451.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Pro-apoptotic Activity: Certain derivatives of benzamides, including ones similar to the compound , have been synthesized and found to exhibit significant pro-apoptotic activity in melanoma cell lines. Specifically, some compounds demonstrated growth inhibition at specific concentrations and were also investigated as inhibitors of human carbonic anhydrase isoforms, important in cancer research (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

  • Selective Class III Agents: N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to the compound of interest, have shown significant cardiac electrophysiological activity. These compounds are comparable to potent class III agents, suggesting potential use in managing arrhythmias (Morgan et al., 1990).

Antimicrobial Applications

  • Antimicrobial and Antifungal Agents: Research on benzamide derivatives, including those with structural similarities to the specified compound, has been directed towards their potential as antimicrobial and antifungal agents. Studies have demonstrated promising results in this domain (Darwish et al., 2014).

Molecular Structure and Reactivity

  • Theoretical Studies on Molecular Structure: Theoretical investigations have been conducted on the molecular structure and gas-phase acidity of various substituted sulfonamides, providing insights into the chemical behavior of such compounds (Remko, 2003).

Chemosensor Development

  • Cyanide Anion Detection: Benzothiazole derivatives, which are structurally related, have been synthesized and investigated for their potential as chemosensors for cyanide anions, showcasing their application in chemical sensing technologies (Wang et al., 2015).

Supramolecular Chemistry

  • Supramolecular Gelators: N-(thiazol-2-yl) benzamide derivatives, similar to the compound in focus, have been synthesized and evaluated for their gelation behavior, contributing to the field of supramolecular chemistry (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-3-9-21-15-8-7-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-5-4-6-13(10-12)28(2,23)24/h3-8,10-11H,1,9H2,2H3,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPGYMWMHACMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

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